Oxazole, 2-(2-methoxyphenyl)-
CAS No.:
Cat. No.: VC19799489
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9NO2 |
|---|---|
| Molecular Weight | 175.18 g/mol |
| IUPAC Name | 2-(2-methoxyphenyl)-1,3-oxazole |
| Standard InChI | InChI=1S/C10H9NO2/c1-12-9-5-3-2-4-8(9)10-11-6-7-13-10/h2-7H,1H3 |
| Standard InChI Key | ICVYIWSVEOZUMO-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=NC=CO2 |
Introduction
Key Findings
2-(2-Methoxyphenyl)oxazole is a heterocyclic compound featuring a five-membered oxazole ring substituted with a 2-methoxyphenyl group at position 2. This structural motif confers unique chemical reactivity and biological activity, making it a valuable scaffold in pharmaceutical and materials science research. The compound exhibits notable antimicrobial, anticancer, and antifungal properties, with recent studies highlighting its potential in addressing drug-resistant pathogens. Synthetic routes often involve cyclization or condensation reactions, with green chemistry approaches gaining traction for sustainable production.
Chemical Structure and Physicochemical Properties
Molecular Architecture
2-(2-Methoxyphenyl)oxazole consists of an oxazole core (C₃H₃NO) fused to a 2-methoxyphenyl group (C₇H₇O). The methoxy (-OCH₃) substituent on the phenyl ring enhances electron density, influencing reactivity and intermolecular interactions. Key structural features include:
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Molecular Formula: C₁₀H₉NO₂
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Molecular Weight: 175.18 g/mol
Spectral Characterization
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¹H NMR: Signals at δ 3.8–4.0 ppm (methoxy protons) and δ 6.5–8.0 ppm (aromatic protons) .
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¹³C NMR: Peaks at δ 55.2 ppm (methoxy carbon) and δ 160–165 ppm (oxazole carbons) .
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Mass Spectrometry: Molecular ion peak at m/z 175.08 ([M+H]⁺) .
Physical Properties
Synthetic Methodologies
Robinson-Gabriel Cyclization
Acylation of α-amino ketones followed by cyclodehydration using polyphosphoric acid yields 2,5-disubstituted oxazoles. For 2-(2-methoxyphenyl)oxazole, 2-methoxybenzaldehyde is condensed with hydroxylamine to form an oxime, which undergoes cyclization with ethyl acetoacetate under acidic conditions .
Reaction Scheme:
Van Leusen Reaction
TosMIC (Toluenesulfonylmethyl isocyanide) reacts with 2-methoxybenzaldehyde in isopropyl alcohol under microwave irradiation to form 4,5-disubstituted oxazoles .
Green Chemistry Approaches
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Microwave-Assisted Synthesis: Reduces reaction time from hours to minutes (e.g., 8 min at 65°C) while improving yields (85–95%) .
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Ionic Liquids: Serve as recyclable catalysts, minimizing waste .
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Continuous Flow Systems: Enhance safety and scalability for industrial production .
Biological Activities
Antimicrobial Activity
2-(2-Methoxyphenyl)oxazole derivatives demonstrate broad-spectrum activity against bacterial and fungal pathogens:
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 12–15 | |
| Staphylococcus aureus | 8–10 | |
| Candida albicans | 6–8 | |
| Aspergillus niger | 10–12 |
Mechanistically, the chloromethyl group in derivatives like 4-(chloromethyl)-2-(2-methoxyphenyl)-1,3-oxazole forms covalent bonds with microbial DNA or enzymes, disrupting replication .
Antimycobacterial Activity
Derivatives such as 2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-benzoxazole exhibit potent activity against Mycobacterium tuberculosis (MIC: 2.5 µg/mL) and M. avium (MIC: 1.2 µg/mL), outperforming isoniazid .
Applications in Drug Development
Fungicidal Agents
N-((2-Phenyloxazol-4-yl)methyl) pyrimidine carboxamide derivatives show 90% inhibition against Fusarium oxysporum at 50 µg/mL, highlighting utility in agricultural chemistry .
Photosynthesis Inhibition
In spinach chloroplasts, 2-(2-methoxyphenyl)oxazole derivatives inhibit photosynthetic electron transport (PET) with IC₅₀ values of 15–20 µM, suggesting herbicidal potential .
Materials Science
4,5-Diphenyl-2-(2-methoxyphenyl)oxazole exhibits fluorescence under UV light (λₑₘ: 450 nm), making it a candidate for organic light-emitting diodes (OLEDs) .
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